molecular formula C7H4FNO4 B184788 5-fluoropyridine-2,3-dicarboxylic Acid CAS No. 1479-96-5

5-fluoropyridine-2,3-dicarboxylic Acid

Cat. No.: B184788
CAS No.: 1479-96-5
M. Wt: 185.11 g/mol
InChI Key: PYSLFGOXLSPBSX-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

5-Fluoropyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 5-fluoropyridine-2,3-dicarboxylic acid indicates that it is hazardous . The compound has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoropyridine-2,3-dicarboxylic acid can be achieved through various methods. One common method involves the oxidation of 8-substituted quinolines . Another approach includes the reaction of pyridine derivatives with fluorinating agents under controlled conditions . The reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    2,3-Pyridinedicarboxylic acid: Similar in structure but lacks the fluorine atom.

    5-Chloro-2,3-difluoropyridine: Contains chlorine and additional fluorine atoms, leading to different chemical properties.

Uniqueness

5-Fluoropyridine-2,3-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-fluoropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLFGOXLSPBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467207
Record name 5-fluoropyridine-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479-96-5
Record name 5-fluoropyridine-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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